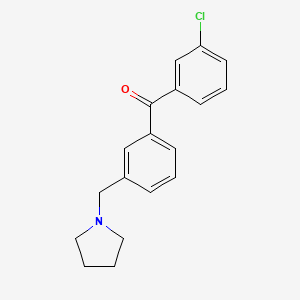

3-Chloro-3'-pyrrolidinomethyl benzophenone

Description

3-Chloro-3'-pyrrolidinomethyl benzophenone (CAS: 898790-01-7; InChIKey: AMLYXFWSPUNDKP-UHFFFAOYSA-N) is a benzophenone derivative featuring a chlorine atom at the 3-position of one phenyl ring and a pyrrolidinomethyl group (-CH₂-pyrrolidine) at the 3'-position of the other phenyl ring. The molecular formula is C₁₈H₁₇ClNO, with a molecular weight of 297.79 g/mol. This compound is commercially available for pharmaceutical and fine chemical research, as noted by suppliers like CymitQuimica .

The chlorine atom enhances lipophilicity and may influence binding affinity in biological systems, while the pyrrolidine moiety contributes to solubility and structural flexibility.

Properties

IUPAC Name |

(3-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOBIMWNGEAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643195 | |

| Record name | (3-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-22-4 | |

| Record name | (3-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with benzophenone, 3-chlorobenzaldehyde, and pyrrolidine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, which then reacts with the benzophenone derivative.

Reaction Steps: The 3-chlorobenzaldehyde is first converted to its corresponding alcohol, which is then reacted with pyrrolidine to form the pyrrolidinomethyl group. This intermediate is then coupled with benzophenone under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-3’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinomethyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzophenone moiety, converting it to a secondary alcohol.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinomethyl group can enhance binding affinity to certain biological targets, while the benzophenone moiety can participate in photochemical reactions. The chloro group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzophenone Derivatives

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

Halogen Substitutions (Cl vs. F)

- Chlorine (Cl) increases lipophilicity and steric bulk compared to fluorine (F), which is smaller and more electronegative. This difference may alter membrane permeability and receptor binding. For example, 3-fluoro analogs like 3-Fluoro-3'-piperidinomethyl benzophenone (CAS: 898793-02-7) may exhibit distinct electronic interactions in biological systems due to fluorine’s inductive effects .

Heterocyclic Amine Side Chains

- Piperidinomethyl (6-membered ring) introduces greater conformational flexibility but reduced basicity compared to pyrrolidine.

- Morpholinomethyl includes an oxygen atom, enhancing polarity and water solubility, making it suitable for photochemical applications where solubility in aqueous systems is critical .

- 4-Methylpiperazinomethyl adds a basic tertiary amine, which may improve solubility in acidic environments and enhance antimicrobial activity through ionic interactions .

Electron-Withdrawing Groups (CN vs. Cl)

Pharmacological and Physicochemical Properties

- Anti-inflammatory Activity: Benzophenones with pyrrolidinomethyl or piperazinomethyl groups demonstrate notable anti-inflammatory effects, as seen in derivatives like 3-Azabicyclo[3.2.2]non-3-ylmethyl benzophenone . The chlorine substituent may enhance potency by stabilizing ligand-receptor interactions.

- Antimicrobial Efficacy: Dichloro derivatives (e.g., 3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone) show improved antimicrobial activity due to increased lipophilicity and membrane disruption capabilities .

- Photochemical Applications: Morpholinomethyl-substituted benzophenones are effective photo-initiators, with activation wavelengths influenced by substituent electronic effects .

Biological Activity

3-Chloro-3'-pyrrolidinomethyl benzophenone (CAS No. 898770-22-4) is an organic compound belonging to the benzophenone family, characterized by a chloro group and a pyrrolidinomethyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C₁₈H₁₈ClN₁O

- Molecular Weight : 299.8 g/mol

- InChI Key : HUSOBIMWNGEAKI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The unique structural features of this compound enhance its binding affinity to specific biological targets, which may lead to diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Enzyme Interaction : The compound has been used as a probe in biochemical assays to study enzyme interactions, particularly in the context of drug metabolism and toxicity assessments.

- Photochemical Properties : Due to its benzophenone structure, it can participate in photochemical reactions, which may have implications for its use in photoprotection formulations.

Case Studies and Research Findings

Several studies have explored the biological implications of benzophenone derivatives, including this compound:

- A study published in MDPI examined various benzophenones and their endocrine-disrupting properties. While specific data on this compound was limited, the findings indicated that related compounds could influence hormonal pathways and reproductive health in both humans and animal models .

- Another research effort highlighted the synthesis and evaluation of similar compounds for their antiproliferative effects on cancer cell lines. Although focused on different derivatives, these findings underscore the potential of benzophenone structures in cancer therapeutics .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure Variation | Notable Activity |

|---|---|---|

| 3-Chloro-4'-pyrrolidinomethyl benzophenone | Different position of pyrrolidinomethyl group | Varies in binding affinity |

| 3-Chloro-3'-morpholinomethyl benzophenone | Morpholinomethyl instead of pyrrolidinomethyl | Potentially different enzyme interactions |

| 3-Chloro-3'-piperidinomethyl benzophenone | Piperidinomethyl group | May exhibit distinct pharmacological profiles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.